molecular formula C9H12N6O B1472980 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole CAS No. 1708428-05-0

3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole

Cat. No.: B1472980
CAS No.: 1708428-05-0
M. Wt: 220.23 g/mol
InChI Key: HKBBSANFDDBBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole is a heterocyclic compound combining a 1,2,4-oxadiazole core with a 1,2,3-triazole moiety and a pyrrolidine substituent. The compound’s structure features a 3-methyl group on the oxadiazole ring and a pyrrolidin-3-yl group attached to the triazole, distinguishing it from phenyl-substituted analogs widely studied for antituberculosis activity .

Properties

IUPAC Name

3-methyl-5-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c1-6-11-9(16-13-6)8-5-15(14-12-8)7-2-3-10-4-7/h5,7,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBBSANFDDBBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole is a compound that has gained attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, along with relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound is characterized by a unique combination of oxadiazole and triazole moieties. This structural configuration is believed to contribute to its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives. The incorporation of the 1,2,3-triazole moiety into the oxadiazole framework has been shown to enhance cytotoxicity against various cancer cell lines.

Key Findings:

  • Cytotoxicity: In a study evaluating several oxadiazole derivatives, compounds similar to this compound exhibited significant antiproliferative effects against MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 1.1 μM to 2.6 μM .
CompoundIC50 (μM)Cell Line
91.1MCF-7
92.6HCT116
91.4HepG2

The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme vital for DNA synthesis. Compounds like this compound have been shown to inhibit TS with IC50 values significantly lower than standard chemotherapeutics such as pemetrexed .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The synthesized derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in preclinical models:

  • Antiproliferative Studies: A series of derivatives were tested for their cytotoxic effects in vitro. The results indicated that modifications in the oxadiazole structure could lead to enhanced activity against multiple cancer cell lines .
  • Molecular Docking Studies: Computational studies have provided insights into the binding affinities and interactions between these compounds and their biological targets. The docking studies confirmed that the triazole and oxadiazole moieties effectively interact with key enzymes involved in cancer proliferation .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole exhibit notable antimicrobial properties. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains. For instance, a study demonstrated that a specific derivative displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Cancer Research
The compound has also been investigated for its potential anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests that it could serve as a lead compound for developing new anticancer therapies .

Neuropharmacology
The unique structure of this compound allows for interaction with various neurotransmitter systems. Preliminary research indicates potential applications in treating neurological disorders such as anxiety and depression by modulating serotonin receptors .

Agricultural Science

Pesticide Development
The compound's triazole moiety is known for its fungicidal properties. Studies have explored its efficacy as a pesticide against common agricultural pathogens. Field trials have shown that formulations containing this compound can significantly reduce fungal infections in crops while exhibiting low toxicity to beneficial organisms .

Herbicide Potential
There is ongoing research into the herbicidal activity of this compound. Laboratory assays indicate that it can inhibit the growth of several weed species at low concentrations. This positions the compound as a candidate for developing environmentally friendly herbicides .

Materials Science

Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research shows that polymers modified with this compound exhibit improved performance characteristics compared to unmodified counterparts .

Nanotechnology
The compound has been utilized in the synthesis of nanoparticles for drug delivery applications. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents. This application is particularly relevant in cancer treatment where targeted delivery is crucial .

Comparison with Similar Compounds

Comparison with Similar Compounds

The antimycobacterial activity and enzyme inhibitory properties of 3-methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole can be contextualized by comparing it to structurally related 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole derivatives. Key differences and similarities are outlined below:

Structural Modifications and SAR Trends

  • Core Scaffold: Both compounds share a 1,2,4-oxadiazole-triazole hybrid core. However, the phenyl substituents in the latter are replaced with a methyl group (oxadiazole) and pyrrolidine (triazole) in the target compound.
  • Substituent Effects :
    • R1 Position : In phenyl analogs, bromine at R1 improves inhibitory activity toward Mtb LeuRS and MetRS, outperforming ethoxy or fluorine substituents . The methyl group in the target compound may confer steric or electronic effects distinct from halogenated or alkoxy groups.
    • R7 Position : Chlorine at R7 in phenyl derivatives is critical for antimycobacterial activity, with SAR trends indicating Cl < CH3 < OCH3 < H for enzyme inhibition . The pyrrolidine group’s impact on this position remains uncharacterized in current studies.

Enzymatic Inhibition and Antibacterial Activity

  • Dual-Target Inhibition: Phenyl-substituted derivatives act as dual inhibitors of Mtb LeuRS and MetRS, with IC50 values ranging from 10–200 µM .
  • Target Compound: No direct data on enzymatic or antibacterial activity is available for 3-methyl-5-(1-pyrrolidin-3-yl)-[1,2,4]oxadiazole. Its pyrrolidine moiety may address solubility limitations observed in phenyl analogs, but this requires experimental validation .

Cytotoxicity and Selectivity

  • Phenyl derivatives exhibit low cytotoxicity toward human HEK293 and HepG2 cell lines, making them promising for further optimization .

Comparative Data Table

Compound Class Substituents (R1, R7) LeuRS IC50 (µM) MetRS IC50 (µM) Antibacterial MIC (mg/L) Cytotoxicity (HEK293/HepG2)
3-Phenyl-5-(1-phenyl)-oxadiazole* R1=Br, R7=Cl 45.2 32.8 4–16 Non-toxic
3-Phenyl-5-(1-phenyl)-oxadiazole R1=OCH3, R7=H >200 >200 Inactive Non-toxic
Target Compound R1=CH3, R7=pyrrolidin N/A N/A N/A N/A

*Representative example: 3-(5-Chloro-2-methoxy-phenyl)-5-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-3H-[1,2,3]triazol-4-ylamine .

Preparation Methods

Synthesis of the 1,2,3-Triazole Moiety with Pyrrolidin-3-yl Substitution

  • The 1,2,3-triazole ring is commonly prepared via azide-alkyne cycloaddition (click chemistry), especially copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • The pyrrolidin-3-yl substituent is introduced by using a pyrrolidine derivative bearing an appropriate functional group (e.g., azide or alkyne) to participate in the cycloaddition.
  • This step ensures regioselective formation of the 1,4-disubstituted 1,2,3-triazole.

Construction of the 1,2,4-Oxadiazole Ring and Coupling

  • The oxadiazole ring is formed by cyclization of an amidoxime intermediate with a carboxylic acid derivative bearing the triazole substituent.
  • Amidoximes are synthesized from nitriles by reaction with hydroxylamine.
  • The key step involves heterocyclization between the amidoxime and an activated carboxylic acid derivative (e.g., acid chloride or ester) that contains the 1-pyrrolidin-3-yl-1H-1,2,3-triazol-4-yl substituent.
  • Catalysts such as pyridine or tetra-n-butylammonium fluoride (TBAF) can be employed to improve yields.
  • Reaction conditions typically include reflux in solvents like toluene or tetrahydrofuran (THF), with temperature and pH carefully controlled to optimize cyclization efficiency.

Reaction Conditions and Optimization

  • Temperature: Reactions are often conducted at reflux temperatures (~110°C in toluene) or room temperature depending on the reagents.
  • Solvents: Toluene, THF, or other aprotic solvents are preferred to dissolve reactants and promote cyclization.
  • Catalysts: Pyridine and TBAF have been shown to enhance reaction rates and yields.
  • Reaction Time: Varies from 1 hour to 72 hours depending on substrates and conditions.
  • Purification: Due to by-products and side reactions, purification via column chromatography or recrystallization is necessary.

Characterization of the Synthesized Compound

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the chemical structure and substitution pattern.
  • Mass Spectrometry (MS) verifies molecular weight (approx. 220.23 g/mol).
  • Infrared (IR) spectroscopy identifies functional groups, especially the oxadiazole and triazole ring vibrations.
  • Elemental analysis and melting point determination ensure compound purity.

Summary Table of Preparation Methods

Step Starting Materials Reagents/Conditions Yield Range (%) Notes References
1. Amidoxime synthesis Nitrile + Hydroxylamine Base, solvent, reflux High Precursor for oxadiazole ring formation
2. Triazole ring formation Alkyne + Azide (pyrrolidin-3-yl derivative) Cu(I) catalyst, room temp, solvent (e.g., tBuOH/H2O) High Regioselective 1,4-substitution
3. Oxadiazole ring cyclization Amidoxime + Activated carboxylic acid derivative Pyridine or TBAF catalyst, reflux in toluene or THF Moderate to high Critical step for ring closure
4. Purification and analysis Crude product Chromatography, recrystallization N/A Essential for isolating pure compound

Research Findings and Challenges

  • The heterocyclization step is sensitive to reaction conditions; optimization of catalyst and solvent is crucial for maximizing yield.
  • Side reactions such as hydrolysis or ring opening can occur, necessitating careful control of moisture and pH.
  • The integration of the pyrrolidinyl-substituted triazole moiety requires precise synthetic control to avoid regioisomer formation.
  • Recent literature highlights the use of coupling reagents (e.g., EDC, DCC) to activate carboxylic acids, improving the efficiency of oxadiazole ring formation.
  • Characterization data consistently confirm the successful synthesis of the target compound with expected molecular weight and structural features.

Q & A

Q. What are the common synthetic routes for 3-methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization reactions and heterocyclic coupling. For example, analogous 1,2,4-oxadiazole derivatives are synthesized via condensation of amidoximes with carboxylic acid derivatives under acidic conditions (e.g., POCl₃). Optimization may include varying solvents (toluene, THF), catalysts (NaH, hydrazine hydrate), and reaction times. Multi-step protocols, such as forming triazole intermediates via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), are also employed . Purity is ensured using HPLC, with structural confirmation via ¹H NMR and IR spectroscopy .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. These tools enable precise determination of bond lengths, angles, and stereochemistry. For example, SHELXL’s robust algorithms handle high-resolution data and twinned crystals, critical for heterocyclic systems. Experimental parameters (e.g., radiation source, temperature) are optimized to reduce noise and improve data accuracy .

Q. What analytical techniques are essential for characterizing purity and stability?

Methodological Answer: High-performance liquid chromatography (HPLC) is used to assess purity (>95%), while stability is monitored under varying conditions (pH, temperature). Spectroscopic methods like ¹H/¹³C NMR confirm functional groups, and mass spectrometry (HRMS) verifies molecular weight. Stability studies may employ accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) followed by HPLC analysis .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound, and what are the limitations?

Methodological Answer: Docking studies (using AutoDock Vina or Discovery Studio) model interactions with enzymes like aminoacyl-tRNA synthetases (e.g., M. tuberculosis MetRS). PDB structures (e.g., 3LD6 for 14-α-demethylase) guide binding mode analysis. Limitations include rigid receptor assumptions and solvent effects. Free energy calculations (MM-PBSA/GBSA) improve accuracy but require high computational resources. Experimental validation (e.g., enzyme inhibition assays) is critical .

Q. What strategies address discrepancies between in vitro enzyme inhibition and cellular activity?

Methodological Answer: Poor cellular permeability or metabolic instability often explain such gaps. Strategies include:

  • Lipophilicity optimization: Introducing polar groups (e.g., sulfonamides) to enhance solubility.
  • Prodrug design: Masking charged groups (e.g., ester prodrugs) for better uptake.
  • Cytotoxicity screening: Using HEK293/HepG2 cell lines to rule off-target effects. In one study, only 1/14 oxadiazole derivatives showed both enzyme inhibition (IC₅₀ = 148.5 µM) and antibacterial activity (2–20 mg/L), highlighting the need for iterative optimization .

Q. How do computational studies inform the stability of the 1,2,4-oxadiazole core in biological environments?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311+G level calculates aromatic stabilization energy (ASE) and HOMO-LUMO gaps. For 1,2,4-oxadiazoles, ASE values correlate with resistance to ring-opening under physiological conditions. Solvent models (e.g., PCM for water) predict hydrolysis rates. Experimental validation via NMR (monitoring degradation products) complements computational data .

Q. What experimental designs resolve conflicting bioactivity data across similar derivatives?

Methodological Answer: Contradictions arise from assay variability or structural nuances. Solutions include:

  • Dose-response curves: Testing IC₅₀ values across multiple concentrations.
  • Structure-activity relationship (SAR) analysis: Systematically varying substituents (e.g., pyrrolidinyl vs. phenyl groups) to isolate key pharmacophores.
  • Orthogonal assays: Combining enzyme inhibition (aminoacylation assays) and whole-cell activity (microdilution screening). For example, SAR of triazole-oxadiazole hybrids revealed that 3-pyrrolidinyl substitution enhances M. tuberculosis selectivity .

Methodological Tables

Table 1: Key Synthetic Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsYield (%)Reference
1Amidoxime formationNH₂OH·HCl, EtOH, reflux70–85
2Cyclization to oxadiazolePOCl₃, 80°C, 6 hr60–75
3Triazole couplingCuSO₄, sodium ascorbate, THF/H₂O50–65

Table 2: Computational Parameters for Docking Studies

SoftwareProtein (PDB ID)Grid Box SizeScoring FunctionReference
AutoDock VinaMetRS (4Q9L)25 × 25 × 25 ÅAffinity (kcal/mol)
Discovery Studio14-α-demethylase (3LD6)20 × 20 × 20 ÅCHARMM force field

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
Reactant of Route 2
3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.